

DS-9300: Unprecedented Selectivity for EP300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS-9300	
Cat. No.:	B11928448	Get Quote

For researchers, scientists, and drug development professionals, the quest for highly selective epigenetic modulators is paramount. **DS-9300** emerges as a potent and exceptionally selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, offering a precise tool to investigate their roles in health and disease. This guide provides a comprehensive comparison of **DS-9300**'s selectivity against other HATs, supported by experimental data and detailed methodologies.

High-Throughput Screening Reveals Superior Selectivity Profile

DS-9300 has been rigorously tested against a panel of histone acetyltransferases to ascertain its selectivity. The data, summarized in the table below, clearly demonstrates that **DS-9300** is a highly specific inhibitor of the EP300/CBP family, with negligible activity against other HATs at concentrations up to $50 \mu M$.

Histone Acetyltransferase (HAT)	Family	IC50 (nM)
EP300	p300/CBP	28[1]
СВР	p300/CBP	22[1]
TIP60	MYST	>50,000
MYST2	MYST	>50,000
MYST4	MYST	>50,000
PCAF	GNAT	>50,000
GCN5	GNAT	>50,000

Table 1: Selectivity of **DS-9300** against a panel of human histone acetyltransferases. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for **DS-9300** against various HATs was performed using a robust, fluorescence-based in vitro assay. The following is a representative protocol for such an assay.

Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-Based)

Objective: To determine the potency and selectivity of **DS-9300** by measuring its ability to inhibit the enzymatic activity of a panel of histone acetyltransferases.

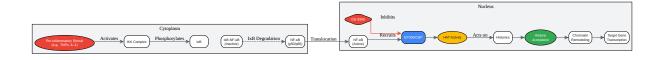
Materials:

- Recombinant human HAT enzymes (EP300, CBP, TIP60, MYST2, MYST4, PCAF, GCN5)
- Histone H3 peptide substrate
- Acetyl-Coenzyme A (Acetyl-CoA)

- **DS-9300** (or other test inhibitors)
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Developing reagent that reacts with the product (e.g., a thiol-reactive fluorescent dye to detect free Coenzyme A)
- 384-well, black, flat-bottom plates
- Plate reader capable of measuring fluorescence

Procedure:

- Compound Preparation: A serial dilution of **DS-9300** is prepared in 100% DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These are then further diluted in assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: The HAT enzyme and histone H3 peptide substrate are diluted to their final concentrations in the HAT assay buffer. The concentration of Acetyl-CoA is typically kept at or near its Km value for each respective enzyme.
- Assay Reaction:
 - To each well of the 384-well plate, add the test compound (**DS-9300**) at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
 - Add the HAT enzyme to all wells except the background controls.
 - Initiate the enzymatic reaction by adding the histone H3 peptide and Acetyl-CoA mixture to all wells.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Signal Detection:


- Stop the enzymatic reaction by adding the developing reagent. This reagent will react with the free Coenzyme A (a product of the HAT reaction) to produce a fluorescent signal.
- Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

Data Analysis:

- Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
- Subtract the background fluorescence from all other readings.
- Calculate the percent inhibition for each concentration of **DS-9300** relative to the DMSO control (100% activity).
- Plot the percent inhibition against the logarithm of the DS-9300 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

EP300/CBP in the NF-κB Signaling Pathway

EP300 and CBP are crucial transcriptional co-activators that play a pivotal role in a multitude of signaling pathways, including the NF-κB pathway, which is central to inflammation, immunity, and cell survival. The following diagram illustrates the involvement of EP300/CBP in this pathway.

Click to download full resolution via product page

EP300/CBP as co-activators in the NF-κB signaling pathway.

In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the degradation of the inhibitory IκB protein, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[2][3] Once in the nucleus, NF-κB binds to specific DNA sequences and recruits the co-activators EP300 and CBP.[2] The intrinsic histone acetyltransferase (HAT) activity of EP300/CBP then acetylates histone tails, leading to chromatin remodeling and the initiation of target gene transcription.[2] **DS-9300** selectively inhibits the HAT activity of EP300/CBP, thereby preventing this crucial step in gene activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Reactome | CBP and p300 binds NF-kB complex [reactome.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [DS-9300: Unprecedented Selectivity for EP300/CBP Histone Acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928448#validating-the-selectivity-of-ds-9300-for-ep300-cbp-over-other-hats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com